3-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)propanamide

Medicinal Chemistry Drug Discovery Kinase Inhibition

A derivatization-ready piperidinyl-pyrimidine scaffold for medicinal chemistry. Its cLogP of ~3.1–3.5 bridges the gap between polar morpholine and lipophilic dimethylamino analogs—ideal for CNS-penetrant kinase inhibitor programs (e.g., TRKs) where balanced permeability and solubility are critical. The single HBD/five HBA pattern offers a precise hydrogen-bond vector for structure-based design. Supplied as a screening compound (1–20 mg) for analog generation. No public bioassay data yet; treat as a versatile intermediate. Inquire for bulk resupply and custom synthesis.

Molecular Formula C19H24N4O
Molecular Weight 324.428
CAS No. 1797720-37-6
Cat. No. B2748191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)propanamide
CAS1797720-37-6
Molecular FormulaC19H24N4O
Molecular Weight324.428
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=CC(=N2)CNC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C19H24N4O/c24-18(10-9-16-7-3-1-4-8-16)21-15-17-11-12-20-19(22-17)23-13-5-2-6-14-23/h1,3-4,7-8,11-12H,2,5-6,9-10,13-15H2,(H,21,24)
InChIKeyVSQWEQIZBBCLGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)propanamide (CAS 1797720-37-6) – Procurement-Oriented Compound Baseline


3-Phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)propanamide (CAS 1797720-37-6) is a synthetic small molecule (C₁₉H₂₄N₄O, MW 324.42 g/mol) [1] built on a 2-(piperidin-1-yl)pyrimidine scaffold linked via a methylene bridge to a 3-phenylpropanamide side chain [2]. It is commercially catalogued in screening libraries (e.g., Life Chemicals F6438-1676) and is primarily positioned as a versatile intermediate or a drug-discovery building block within medicinal chemistry and chemical biology workflows [2]. At the time of this assessment, no primary research publications, patents, or public bioassay data reporting quantitative biological activity for this exact compound were identified in non-excluded, authoritative sources.

Why Close Structural Analogs of Piperidinyl-Pyrimidine Propanamides Cannot Be Interchanged Without Quantitative Justification


Compounds within the piperidinyl-pyrimidine propanamide chemotype share a common core but diverge in the N-terminal amide substituent (e.g., benzamide, isobutyramide, urea) and the nature of the heterocycle at the pyrimidine 2-position (e.g., morpholine, dimethylamino) [1]. Small changes in these vectors can produce large shifts in lipophilicity (cLogP), hydrogen-bonding capacity (HBA/HBD), and conformational flexibility (rotatable bond count), which directly influence target engagement, metabolic stability, and solubility [2]. Without head-to-head or cross-study quantitative comparator data, it is not scientifically justified to assume functional equivalence. The sections that follow explicitly document where verified, quantitative differentiation data currently exist — and where they do not.

Quantitative Differentiation Evidence: Current State for 3-Phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)propanamide vs. Closest Analogs


Evidence Gap: No Public Head-to-Head Biological Activity Data Identified

An exhaustive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Patents returned zero primary datasets containing quantitative IC₅₀, Kd, EC₅₀, or Ki values for 3-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)propanamide. No head-to-head comparator studies against close analogs (e.g., the morpholine derivative CAS 1797978-72-3 or the dimethylamino derivative) were found. Experimental activity data for this compound remain absent from the public domain, precluding any high-strength, comparator-based differentiation claim at this time.

Medicinal Chemistry Drug Discovery Kinase Inhibition

Physicochemical Differentiation: Calculated vs. Measured Lipophilicity

The piperidine substituent on the target compound confers a higher calculated logP relative to the morpholine analog (CAS 1797978-72-3). Using a consensus in silico model (average of ALOGPS, XLogP3, and ChemAxon), the piperidine derivative (C₁₉H₂₄N₄O) yields cLogP ≈ 3.1–3.5, whereas the morpholine derivative (C₁₈H₂₂N₄O₂) yields cLogP ≈ 2.2–2.6. This difference arises from the replacement of a methylene (-CH₂-) with an oxygen atom in the heterocycle, which increases polarity. No experimentally measured logP or logD values were found for either compound.

Physicochemical Properties Lipophilicity Drug-likeness

Hydrogen-Bond Donor/Acceptor Profile Differentiates Piperidine from Morpholine and Urea Analogs

The target compound contains 1 H-bond donor (amide NH) and 5 H-bond acceptors (pyrimidine N's, amide carbonyl, piperidine N). The morpholine analog (CAS 1797978-72-3) possesses an additional H-bond acceptor (morpholine oxygen), increasing total HBA count to 6. The chlorophenyl urea analog (CAS 1797720-42-3, 1-(3-chlorophenyl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea) features 2 HBD and a different acceptor geometry. These differences alter hydrogen-bonding potential, which can modulate target selectivity and off-target binding if the binding site contains critical H-bond residues.

Hydrogen Bonding Molecular Recognition Selectivity

Valid Application Scenarios for 3-Phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)propanamide Based on Current Evidence


Fragment- or Scaffold-Based Lead Generation Where Moderate Lipophilicity Is Desired

The piperidine-pyrimidine core offers a moderately lipophilic (cLogP ≈ 3.1–3.5) starting point for lead optimization, sitting between the more polar morpholine analog (cLogP ≈ 2.2–2.6) and more lipophilic dimethylamino analog. This property window may be advantageous for targets requiring balanced permeability and solubility, such as CNS-penetrant kinase inhibitors (e.g., tropomyosin receptor kinases, TRKs) where logP in the 2–4 range is often targeted [1]. However, the absence of experimental logD, solubility, and permeability data means this application is based on in silico prediction only and requires validation.

Chemical Probe Development Requiring a Defined H-Bond Pharmacophore

The compound’s single HBD and five HBA arrangement provides a specific hydrogen-bond vector pattern distinct from the urea (dual HBD) and morpholine (additional oxygen HBA) analogs. If a crystallographic or docking study identifies a binding site that prefers a single HBD with a specific acceptor geometry, this compound may serve as a control probe to dissect H-bond contributions to affinity. This is a structure-based design scenario pending experimental confirmation of binding mode [1].

Synthetic Intermediate for Diversity-Oriented Synthesis (DOS) Libraries

The methylene-linked piperidine-pyrimidine scaffold is amenable to further derivatization at the phenyl ring (e.g., halogenation, nitration) or the piperidine nitrogen (e.g., alkylation, acylation). Several suppliers (e.g., Life Chemicals) offer the compound in small quantities (1–20 mg) suitable for preliminary library synthesis, where the goal is to generate analogs for screening rather than to use the parent compound directly as a drug candidate [2].

Quote Request

Request a Quote for 3-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.